Cdmfda

Overview

Description

Scientific Research Applications

Mass Spectrometry Applications

CDMFDA, commonly referred to as Charge Detection Mass Spectrometry (CDMS), has significant applications in mass spectrometry. The research by the Martin F. Jarrold Research Group at Indiana University demonstrates the use of CDMS in extending the upper limit of mass detection. This technique allows for the accurate analysis of raw CDMS data generated from mass spectrometers. By optimizing their workflow, the research group achieved a significant improvement in the efficiency and scalability of CDMS applications, enhancing its utility in the analysis of chemical and biological compounds (McClary et al., 2016).

Drug Development and Data Management

Clinical Data Management (CDM) plays a crucial role in clinical research and drug development. CDM activities ensure the collection of reliable, high-quality, and statistically sound data from clinical trials, facilitating a reduction in time from drug development to marketing. The process involves various procedures such as Case Report Form (CRF) designing, data-entry, data validation, and database locking, all assessed for quality at regular intervals during a trial. This is vital for meeting regulatory requirements and advancing the commercialization of products (Krishnankutty et al., 2012).

Protein Structure Analysis

Circular Dichroism (CD), another aspect related to this compound, is an essential tool for determining the secondary structure and folding properties of proteins. This method is widely used to assess whether a purified protein is folded or if a mutation affects its conformation or stability. Additionally, CD can be used to study protein interactions, offering rapid and effective analysis of protein structures in various physiological buffers (Greenfield, 2007).

Chiral Nanostructures in Biological Systems

Chiral nanostructures, which can be created using methods related to this compound, show significant functions and applications in complex biological systems. Research on hierarchical composite film nanostructures, designed via supramolecular self-assembly using chiral and achiral derivatives, demonstrates the potential of these structures in macroscopic enantioselective recognition properties. This research is crucial for understanding chiral transfer from the molecular level to complex structures and has applications in identifying specific amino acids (Chen et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts and produces an effect within a system . Specific details about the mechanism of action of “Cdmfda” are not available in my current knowledge base.

Relevant Papers I found several papers during my search, but none of them were specifically about "this compound" . It’s important to note that scientific research is continually evolving, and new studies about “this compound” may be available beyond my current knowledge base.

properties

IUPAC Name |

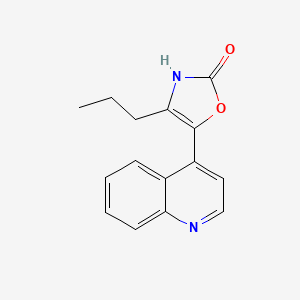

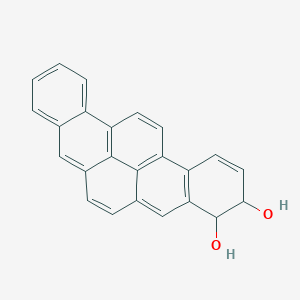

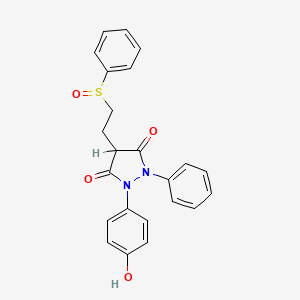

3',6'-dihydroxy-4',5'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O7/c1-10-17(24)7-5-14-19(10)29-20-11(2)18(25)8-6-15(20)23(14)16-9-12(21(26)27)3-4-13(16)22(28)30-23/h3-9,24-25H,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINYNXRDPKOADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC3=C(C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)C=CC(=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905213 | |

| Record name | 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100111-03-3 | |

| Record name | 6-Carboxy-4',5'-dimethylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100111033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',6'-Dihydroxy-4',5'-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.